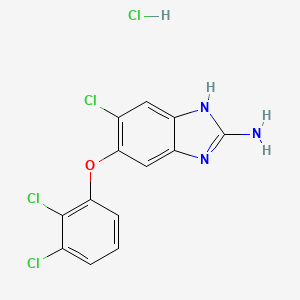![molecular formula C52H74FeN2P2 B12059366 (As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosp](/img/structure/B12059366.png)
(As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(RP,R’P)-1,1’-Bis(dicyclohexylphosphino)-2,2’-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene is a chiral ligand used in asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the synthesis of chiral molecules. The presence of ferrocene, a sandwich compound consisting of two cyclopentadienyl rings bound to a central iron atom, contributes to its stability and unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (RP,R’P)-1,1’-Bis(dicyclohexylphosphino)-2,2’-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene involves multiple stepsThe reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(RP,R’P)-1,1’-Bis(dicyclohexylphosphino)-2,2’-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to alter its electronic properties.
Substitution: The phosphino and dimethylamino groups can participate in substitution reactions, allowing for the modification of the ligand.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ferrocene moiety results in ferrocenium ions, while substitution reactions can yield modified ligands with different functional groups .
Scientific Research Applications
(RP,R’P)-1,1’-Bis(dicyclohexylphosphino)-2,2’-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s ability to induce chirality makes it valuable in the study of biological systems and the development of chiral drugs.
Medicine: It is employed in the synthesis of pharmaceuticals, particularly those requiring high enantioselectivity.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (RP,R’P)-1,1’-Bis(dicyclohexylphosphino)-2,2’-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene exerts its effects involves the coordination of the phosphino groups to a metal center, forming a chiral complex. This complex can then participate in catalytic cycles, inducing enantioselectivity in the formation of chiral products. The ferrocene backbone provides stability and electronic properties that enhance the ligand’s performance .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another chiral ligand used in asymmetric catalysis, but with diphenylphosphino groups instead of dicyclohexylphosphino groups.
1,1’-Bis(di-tert-butylphosphino)ferrocene: Similar structure but with di-tert-butylphosphino groups, offering different steric and electronic properties.
Uniqueness
(RP,R’P)-1,1’-Bis(dicyclohexylphosphino)-2,2’-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene is unique due to its combination of dicyclohexylphosphino and dimethylamino groups, which provide a balance of steric hindrance and electronic effects. This makes it particularly effective in inducing high enantioselectivity in catalytic reactions .
Properties
Molecular Formula |
C52H74FeN2P2 |
|---|---|
Molecular Weight |
844.9 g/mol |
InChI |
InChI=1S/2C26H37NP.Fe/c2*1-27(2)26(21-13-6-3-7-14-21)24-19-12-20-25(24)28(22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h2*3,6-7,12-14,19-20,22-23,26H,4-5,8-11,15-18H2,1-2H3;/t2*26-;/m00./s1 |
InChI Key |
OMHGSRQJSWIMDO-FKMBXMNYSA-N |
Isomeric SMILES |
CN(C)[C@@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3CCCCC3)C4CCCCC4.CN(C)[C@@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3CCCCC3)C4CCCCC4.[Fe] |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3CCCCC3)C4CCCCC4.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3CCCCC3)C4CCCCC4.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%](/img/structure/B12059318.png)









